[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol
Brand Name: Vulcanchem
CAS No.: 1221342-54-6
VCID: VC11718661
InChI: InChI=1S/C9H16N2O3S/c1-7(2)5-11-8(6-12)4-10-9(11)15(3,13)14/h4,7,12H,5-6H2,1-3H3
SMILES: CC(C)CN1C(=CN=C1S(=O)(=O)C)CO
Molecular Formula: C9H16N2O3S
Molecular Weight: 232.30 g/mol

[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol

CAS No.: 1221342-54-6

Cat. No.: VC11718661

Molecular Formula: C9H16N2O3S

Molecular Weight: 232.30 g/mol

* For research use only. Not for human or veterinary use.

[2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol - 1221342-54-6

Specification

CAS No. 1221342-54-6
Molecular Formula C9H16N2O3S
Molecular Weight 232.30 g/mol
IUPAC Name [3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methanol
Standard InChI InChI=1S/C9H16N2O3S/c1-7(2)5-11-8(6-12)4-10-9(11)15(3,13)14/h4,7,12H,5-6H2,1-3H3
Standard InChI Key DTSCISAGAHXROT-UHFFFAOYSA-N
SMILES CC(C)CN1C(=CN=C1S(=O)(=O)C)CO
Canonical SMILES CC(C)CN1C(=CN=C1S(=O)(=O)C)CO

Introduction

Structural and Molecular Characteristics

IUPAC Nomenclature and Identifiers

The systematic IUPAC name for this compound is [3-(2-methylpropyl)-2-methylsulfonylimidazol-4-yl]methanol, reflecting the positions of its substituents on the imidazole ring. Key identifiers include:

PropertyValue
CAS Registry Number1221342-54-6
Molecular FormulaC₉H₁₆N₂O₃S
Molecular Weight232.30 g/mol
SMILES NotationCC(C)CN1C(=CN=C1S(=O)(=O)C)CO
InChI KeyDTSCISAGAHXROT-UHFFFAOYSA-N

The compound’s structure features a 1H-imidazole core substituted at the 1-position with a 2-methylpropyl (isobutyl) group, at the 2-position with a methanesulfonyl group, and at the 5-position with a hydroxymethyl moiety.

Functional Group Analysis

  • Methanesulfonyl Group (-SO₂CH₃): This electron-withdrawing group enhances the compound’s stability and may influence its reactivity in nucleophilic substitution reactions.

  • 2-Methylpropyl Group (-CH₂CH(CH₃)₂): A branched alkyl chain that increases hydrophobicity, potentially affecting membrane permeability in biological systems.

  • Hydroxymethyl Group (-CH₂OH): Introduces polarity and hydrogen-bonding capacity, critical for interactions with biological targets.

Synthetic Pathways and Optimization

General Synthesis Strategy

While no direct synthesis protocol for [2-Methanesulfonyl-1-(2-methylpropyl)-1H-imidazol-5-yl]methanol is documented in peer-reviewed literature, analogous methods for related imidazole derivatives provide a foundational framework. A patent describing the synthesis of 1-(methylsulfonyl)imidazolidin-2-one (CN102408374B) offers insights into sulfonylation and alkylation steps . Adapting this approach, a plausible route involves:

  • Imidazole Alkylation: Reacting a precursor imidazole with 1-bromo-2-methylpropane to introduce the isobutyl group.

  • Sulfonylation: Treating the alkylated intermediate with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) to install the methanesulfonyl group.

  • Hydroxymethylation: Oxidizing or substituting a methyl group to introduce the hydroxymethyl functionality.

Reaction Conditions and Yield Optimization

Key parameters from the patent , adjusted for this compound’s synthesis, include:

ParameterOptimal Value
SolventTetrahydrofuran (THF) or dioxane
Temperature20–80°C
Molar Ratio (Imidazole:MsCl:Base)1:1.5–1.8:1.5–2
Reaction Time3–5 hours
Yield77–80% (estimated)

Example Protocol:

  • Dissolve 1-(2-methylpropyl)-1H-imidazole in anhydrous THF with triethylamine.

  • Add methanesulfonyl chloride dropwise at 20°C, then heat to 40°C for 5 hours.

  • Recover THF via vacuum distillation, purify the residue via recrystallization (water/methanol), and isolate the product.

Physicochemical Properties

Solubility and Stability

  • Solubility: Predominantly soluble in polar aprotic solvents (e.g., DMSO, THF) due to the sulfonyl and hydroxymethyl groups. Limited solubility in water.

  • Melting Point: Analogous sulfonylated imidazoles exhibit melting points near 190–191°C , suggesting similar thermal stability.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the sulfonyl ester linkage.

Spectroscopic Data

While experimental spectral data (NMR, IR) are unavailable for this specific compound, predicted characteristics include:

  • ¹H NMR: Signals at δ 1.0–1.2 ppm (isobutyl CH₃), δ 3.2–3.5 ppm (SO₂CH₃), and δ 4.5–4.7 ppm (CH₂OH).

  • IR: Peaks near 1150 cm⁻¹ (S=O stretching) and 3400 cm⁻¹ (O-H stretching).

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